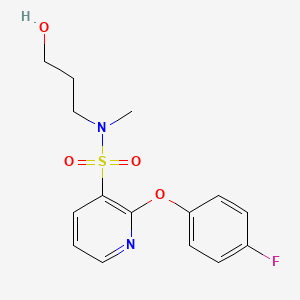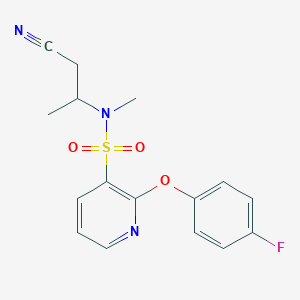![molecular formula C15H18N2O3S2 B6750869 N-[(1-acetylpyrrolidin-3-yl)methyl]-1-benzothiophene-3-sulfonamide](/img/structure/B6750869.png)
N-[(1-acetylpyrrolidin-3-yl)methyl]-1-benzothiophene-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-acetylpyrrolidin-3-yl)methyl]-1-benzothiophene-3-sulfonamide is a complex organic compound that features a benzothiophene core, a sulfonamide group, and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-acetylpyrrolidin-3-yl)methyl]-1-benzothiophene-3-sulfonamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Sulfonamide Group: This step often involves sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Attachment of the Pyrrolidine Moiety: This can be done through nucleophilic substitution reactions where the pyrrolidine ring is introduced to the benzothiophene core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. The use of catalysts and specific reaction conditions (e.g., temperature, pressure) is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[(1-acetylpyrrolidin-3-yl)methyl]-1-benzothiophene-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(1-acetylpyrrolidin-3-yl)methyl]-1-benzothiophene-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-acetylpyrrolidin-3-yl)methyl]-1-benzothiophene-3-sulfonamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-acetylpyrrolidin-3-yl)methyl]-1-benzothiophene-2-sulfonamide
- N-[(1-acetylpyrrolidin-3-yl)methyl]-1-benzothiophene-3-sulfonyl chloride
- N-[(1-acetylpyrrolidin-3-yl)methyl]-1-benzothiophene-3-sulfonic acid
Uniqueness
N-[(1-acetylpyrrolidin-3-yl)methyl]-1-benzothiophene-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
Properties
IUPAC Name |
N-[(1-acetylpyrrolidin-3-yl)methyl]-1-benzothiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-11(18)17-7-6-12(9-17)8-16-22(19,20)15-10-21-14-5-3-2-4-13(14)15/h2-5,10,12,16H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNJAGINVKWWLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)CNS(=O)(=O)C2=CSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2,4-dihydroxyphenyl)methyl]-1,5-dimethylpyrazole-4-sulfonamide](/img/structure/B6750793.png)
![2-ethyl-N-[(3-ethyl-5-methyltriazol-4-yl)methyl]benzenesulfonamide](/img/structure/B6750802.png)
![N-[(3-ethyl-5-methyltriazol-4-yl)methyl]-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B6750815.png)
![N-[2-(hydroxymethyl)-3-(1-methylpyrazol-4-yl)propyl]-4-methylbenzenesulfonamide](/img/structure/B6750829.png)
![N-[[1-(2,2-difluoroethyl)piperidin-4-yl]methyl]-4-methylbenzenesulfonamide](/img/structure/B6750836.png)
![N-[[1-(2,2-difluoroethyl)piperidin-4-yl]methyl]-1-phenylmethanesulfonamide](/img/structure/B6750839.png)
![2-ethyl-N-[2-(1-methylpyrazol-4-yl)oxan-4-yl]benzenesulfonamide](/img/structure/B6750856.png)
![1-[1-(6-chloro-1H-benzimidazol-2-yl)ethyl]-3-ethyl-1-methylurea](/img/structure/B6750863.png)
![Ethyl 3-chloro-1-methyl-6-(methylsulfamoyl)pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B6750877.png)
![3-[2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]ethyl]-1,1-diethylurea](/img/structure/B6750883.png)
![1-[2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]ethyl]-3-ethylurea](/img/structure/B6750889.png)



